Natrium-4-methyl-2-oxopentanoat

Übersicht

Beschreibung

?-Ketoisocaproinsäure (Natriumsalz) ist ein Metabolit des L-Leucin-KatabolismusDiese Verbindung spielt eine wichtige Rolle in verschiedenen biologischen Prozessen und wird in der wissenschaftlichen Forschung wegen ihrer einzigartigen Eigenschaften eingesetzt .

Wissenschaftliche Forschungsanwendungen

?-Ketoisocaproinsäure (Natriumsalz) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.

Biologie: Wird auf seine Rolle in Stoffwechselwegen und seine Auswirkungen auf Zellfunktionen untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei Erkrankungen wie chronischem Nierenversagen und akuter Nierenfunktionsstörung untersucht.

Industrie: Wird bei der Produktion verschiedener biochemischer Produkte verwendet und als Forschungsinstrument in Stoffwechselstudien

Wirkmechanismus

Der Wirkmechanismus von ?-Ketoisocaproinsäure (Natriumsalz) beinhaltet seine Rolle als Metabolit im Katabolismus von L-Leucin. Es erhöht die Produktion von reaktiven Spezies und verringert die Aktivität des mitochondrialen Komplexes I und Komplexes II-III im Rattenhippocampus. Dies führt zu verschiedenen biochemischen Effekten, darunter die Modulation der mitochondrialen Funktion und die Produktion von reaktiven Spezies .

Wirkmechanismus

Target of Action

Sodium 4-methyl-2-oxopentanoate, also known as Sodium ketoisocaproate or Sodium 4-methyl-2-oxovalerate, is a metabolite that has been found to accumulate in certain metabolic conditions

Mode of Action

It is known to be involved in various metabolic processes .

Biochemical Pathways

Sodium 4-methyl-2-oxopentanoate is involved in several biochemical pathways. It is a downstream metabolite in the catabolism of branched-chain amino acids . High plasma levels of this compound could reflect dietary intake or muscle protein catabolism .

Result of Action

It is known to stimulate islet-cell respiration, ketone-body formation, and biosynthetic activity .

Action Environment

It is known that the compound’s catabolism is coupled to mitochondrial oxidative phosphorylation , suggesting that mitochondrial function may influence its action.

Biochemische Analyse

Biochemical Properties

Sodium 4-methyl-2-oxopentanoate is involved in several biochemical reactions, primarily as an intermediate in the catabolism of leucine. It interacts with various enzymes, including branched-chain amino acid aminotransferase (EC 2.6.1.42) and branched-chain alpha-keto acid dehydrogenase complex (EC 1.2.1.25). These enzymes facilitate the conversion of leucine to acetoacetate and acetyl-CoA, which are essential for energy production and biosynthetic processes . The compound also interacts with other biomolecules, such as NAD+ and NADH, playing a role in redox reactions and energy metabolism .

Cellular Effects

Sodium 4-methyl-2-oxopentanoate has notable effects on various cell types and cellular processes. In pancreatic islet cells, it stimulates insulin secretion by influencing the redox state of NADP and calcium transport . The compound also affects cellular respiration, ketone body formation, and biosynthetic activity, indicating its role in cellular metabolism . Additionally, it has been shown to impact gene expression and cell signaling pathways, further highlighting its importance in cellular function .

Molecular Mechanism

At the molecular level, Sodium 4-methyl-2-oxopentanoate exerts its effects through several mechanisms. It binds to and activates specific enzymes involved in leucine catabolism, such as branched-chain alpha-keto acid dehydrogenase complex . This activation leads to the production of acetoacetate and acetyl-CoA, which are crucial for energy production. The compound also influences the redox state of NADP and NADPH, affecting various metabolic pathways and cellular processes . Additionally, it has been found to interact with mitochondrial enzymes, linking its catabolism to oxidative phosphorylation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium 4-methyl-2-oxopentanoate have been observed to change over time. The compound is relatively stable, but its degradation can lead to changes in its biochemical activity. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged stimulation of insulin secretion and metabolic activity . These temporal effects are important for understanding the compound’s potential therapeutic applications and its behavior in biological systems.

Dosage Effects in Animal Models

The effects of Sodium 4-methyl-2-oxopentanoate vary with different dosages in animal models. At lower doses, it has been shown to stimulate insulin secretion and enhance metabolic activity without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including disruption of cellular metabolism and oxidative stress . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in therapeutic applications.

Metabolic Pathways

Sodium 4-methyl-2-oxopentanoate is involved in several metabolic pathways, particularly those related to the catabolism of branched-chain amino acids. It is converted to acetoacetate and acetyl-CoA through the action of branched-chain alpha-keto acid dehydrogenase complex . The compound also participates in the biosynthesis of leucine and other amino acids, highlighting its role in amino acid metabolism . Additionally, it affects metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, Sodium 4-methyl-2-oxopentanoate is transported and distributed through specific transporters and binding proteins. It is taken up by cells in a concentration- and pH-dependent manner, leading to its accumulation in the cytosol . The compound interacts with various transporters, including sodium-coupled monocarboxylate transporters, which facilitate its movement across cell membranes . This transport and distribution are essential for its biochemical activity and effects on cellular function.

Subcellular Localization

Sodium 4-methyl-2-oxopentanoate is primarily localized in the cytosol, where it exerts its biochemical effects . It is involved in various metabolic processes, including the catabolism of branched-chain amino acids and the production of energy. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles . This localization is crucial for its activity and function in cellular metabolism.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

?-Ketoisocaproinsäure (Natriumsalz) kann durch Oxidation von L-Leucin synthetisiert werden. Die Reaktion beinhaltet die Verwendung spezifischer Oxidationsmittel unter kontrollierten Bedingungen, um das gewünschte Produkt zu erhalten. Die Verbindung wird dann mit Natriumhydroxid neutralisiert, um das Natriumsalz zu bilden .

Industrielle Produktionsverfahren

Die industrielle Produktion von ?-Ketoisocaproinsäure (Natriumsalz) beinhaltet die großtechnische Oxidation von L-Leucin, gefolgt von der Neutralisation mit Natriumhydroxid. Das Verfahren ist optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verbindung wird dann kristallisiert und gereinigt, um in verschiedenen Anwendungen verwendet zu werden .

Analyse Chemischer Reaktionen

Arten von Reaktionen

?-Ketoisocaproinsäure (Natriumsalz) durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann weiter oxidiert werden, um verschiedene Derivate zu produzieren.

Reduktion: Sie kann reduziert werden, um verschiedene reduzierte Produkte zu bilden.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um das gewünschte Ergebnis zu gewährleisten .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von ?-Ketoisocaproinsäure, die in der wissenschaftlichen Forschung und Industrie unterschiedliche Anwendungen haben .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

?-Ketoisovaleriansäure: Ein weiterer Metabolit im Katabolismus von verzweigtkettigen Aminosäuren.

?-Keto-?-methylvaleriansäure: Ähnlich in Struktur und Funktion wie ?-Ketoisocaproinsäure.

?-Ketoisoleucin: Eine weitere verzweigtkettige Ketosäure mit ähnlichen Eigenschaften.

Einzigartigkeit

?-Ketoisocaproinsäure (Natriumsalz) ist einzigartig aufgrund ihrer spezifischen Rolle im Katabolismus von L-Leucin und ihren unterschiedlichen biochemischen Wirkungen. Ihre Fähigkeit, die mitochondriale Funktion zu modulieren und reaktive Spezies zu produzieren, unterscheidet sie von anderen ähnlichen Verbindungen .

Biologische Aktivität

Sodium 4-methyl-2-oxovalerate, also known as α-ketoisocaproic acid sodium salt, is a sodium salt derivative of 4-methyl-2-oxopentanoic acid. This compound plays a significant role in various biological processes, particularly in amino acid metabolism and energy production pathways. Here, we explore its biological activity, synthesis methods, potential applications, and relevant research findings.

- Molecular Formula : C5H9NaO3

- Molecular Weight : 152.12 g/mol

- CAS Number : 4502-00-5

- EC Number : 224-816-3

Role in Metabolism

Sodium 4-methyl-2-oxovalerate is primarily recognized for its involvement in the metabolism of branched-chain amino acids (BCAAs), particularly leucine. It is produced during the degradation of leucine and serves as a crucial intermediate in various metabolic pathways:

- Amino Acid Metabolism : It participates in transamination reactions, contributing to the synthesis of amino acids from keto acids, which is vital for protein synthesis and cellular function .

- Energy Production : The compound influences energy homeostasis by participating in the Krebs cycle through its conversion to acetyl-CoA and other intermediates, which are essential for ATP production .

- Cancer Metabolism : Recent studies suggest that altered levels of sodium 4-methyl-2-oxovalerate may serve as biomarkers for certain cancers, indicating its potential role in tumor metabolism.

Biological Activity and Mechanisms

The biological activity of sodium 4-methyl-2-oxovalerate can be summarized as follows:

- Enzyme Interactions : It interacts with various enzymes involved in metabolic pathways, including branched-chain keto acid dehydrogenase (BCKAD) and aminotransferases, facilitating the conversion of BCAAs into usable metabolites .

- Effects on Muscle Metabolism : Research indicates that sodium 4-methyl-2-oxovalerate can enhance skeletal muscle protein synthesis and regeneration, making it of interest for sports nutrition and muscle recovery .

Study on Metabolic Disorders

A study investigated the levels of sodium 4-methyl-2-oxovalerate in db/db diabetic mice compared to non-diabetic controls. Results showed that urine levels were significantly reduced in diabetic mice, suggesting a disruption in BCAA metabolism associated with diabetes .

Cancer Biomarker Research

In a targeted metabolomics study involving patients with uterine cervix cancer, altered levels of sodium 4-methyl-2-oxovalerate were identified as potential biomarkers linked to disease progression. This highlights its relevance in oncological research and diagnosis .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Sodium Ketoisocaproate | C6H9NaO3 | Similar structure; involved in amino acid metabolism. |

| Sodium Alpha-ketoisocaproate | C6H9NaO3 | Related to branched-chain amino acids; metabolic roles. |

| Sodium 3-Methyl-2-Oxobutanoate | C5H7NaO3 | Shorter carbon chain; used in similar metabolic studies. |

| Sodium 2-Ketoisocaproate | C6H9NaO3 | Another variant involved in similar biochemical pathways. |

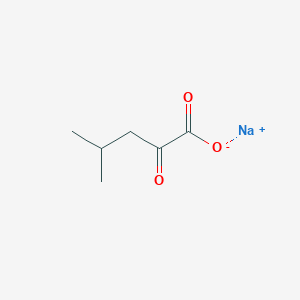

Eigenschaften

CAS-Nummer |

4502-00-5 |

|---|---|

Molekularformel |

C6H10NaO3 |

Molekulargewicht |

153.13 g/mol |

IUPAC-Name |

sodium;4-methyl-2-oxopentanoate |

InChI |

InChI=1S/C6H10O3.Na/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9); |

InChI-Schlüssel |

NVPLKQSQRQOWCP-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)C(=O)[O-].[Na+] |

Isomerische SMILES |

CC(C)CC(=O)C(=O)[O-].[Na+] |

Kanonische SMILES |

CC(C)CC(=O)C(=O)O.[Na] |

Aussehen |

Assay:≥95%A crystalline solid |

Key on ui other cas no. |

4502-00-5 |

Physikalische Beschreibung |

White powder; slight fruity aroma |

Verwandte CAS-Nummern |

816-66-0 (Parent) |

Löslichkeit |

Soluble in water Soluble (in ethanol) |

Synonyme |

2-Ketoisocaproic Acid Sodium Salt; 2-Oxo-4-methylpentanoic Acid Sodium Salt; 4-Methyl-2-oxopentanoic Acid Sodium Salt; Sodium 2-Ketoisocaproate; Sodium 4-methyl-2-oxopentanoate; Sodium 4-methyl-2-oxovalerate; Sodium α-Keto-isocaproate; Sodium α-Ketoi |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.